Vasicinol
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Overview
Description
(+)-6-Hydroxypeganine, also known as (+)-Vasicinol, 6-Hydroxypeganine, and 6-Hydroxyvasicine, is a naturally occurring alkaloid found in certain plant species. This compound has garnered interest due to its potential pharmacological properties and applications in various fields of science and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-6-Hydroxypeganine typically involves several steps, including the extraction of precursor compounds from natural sources and subsequent chemical reactions to form the desired product. Common synthetic routes may include:
Extraction: Isolation of precursor alkaloids from plant materials.
Chemical Reactions: Conversion of precursors to (+)-6-Hydroxypeganine through reactions such as hydroxylation and cyclization.
Industrial Production Methods
Industrial production of (+)-6-Hydroxypeganine may involve large-scale extraction from plant sources or synthetic methods optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(+)-6-Hydroxypeganine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other alkaloids and complex molecules.
Biology: Investigation of its biological activity and interactions with cellular targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: Use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (+)-6-Hydroxypeganine involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
(+)-6-Hydroxypeganine can be compared with other similar alkaloids, such as:
Vasicine: Another alkaloid with similar pharmacological properties.
Peganine: A related compound with distinct biological activities.
Uniqueness
(+)-6-Hydroxypeganine is unique due to its specific chemical structure and the resulting biological activities. Its hydroxyl group at the 6-position differentiates it from other similar compounds and contributes to its distinct pharmacological profile.
Conclusion
(+)-6-Hydroxypeganine is a compound of significant interest due to its potential applications in various scientific fields
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMOGRHGUPGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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